缬氨霉素

描述

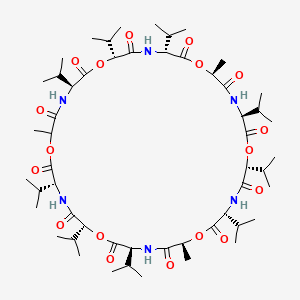

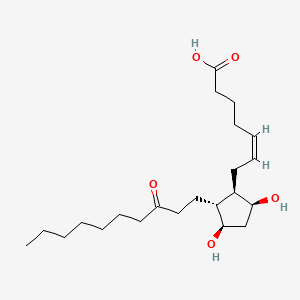

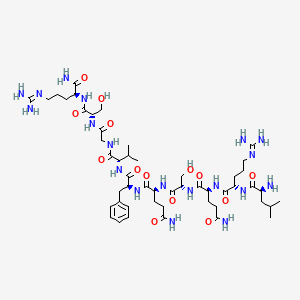

缬霉素是一种天然存在的十二肽,主要以钾离子载体而闻名。 它是链霉菌属中几种物种产生的,特别是链霉菌属的fulvissimus 。 缬霉素对钾离子的选择性远高于钠离子,使其成为生化研究和各种工业应用中的一种宝贵工具 .

科学研究应用

作用机制

缬霉素作为一种钾离子特异性转运蛋白起作用,促进钾离子通过脂质膜“向下”跨膜电化学梯度移动 。 它与钾离子形成络合物,将其包裹在其环状结构中。 这种络合作用允许钾离子穿过细胞膜,破坏膜电位并影响细胞过程 .

生化分析

Biochemical Properties

Valinomycin is highly selective for potassium ions over sodium ions within the cell membrane . It functions as a potassium-specific transporter and facilitates the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient .

Cellular Effects

The effect of Valinomycin on cells is primarily due to the dissipation of membrane potential . It also inhibits protein synthesis at the level of elongation .

Molecular Mechanism

Valinomycin exerts its effects at the molecular level by facilitating the movement of potassium ions through lipid membranes . This movement is “down” the electrochemical potential gradient, which means it moves from an area of high concentration to an area of low concentration .

Metabolic Pathways

Valinomycin is involved in the potassium ion transport metabolic pathway . It interacts with the lipid bilayer of the cell membrane to facilitate the movement of potassium ions .

Transport and Distribution

Valinomycin is transported and distributed within cells and tissues via its interaction with the lipid bilayer of the cell membrane . It facilitates the movement of potassium ions through these membranes .

Subcellular Localization

The subcellular localization of Valinomycin is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the movement of potassium ions . Its activity and function are directly related to its ability to transport potassium ions across the cell membrane .

准备方法

合成路线和反应条件: 缬霉素可以通过非核糖体肽合成途径合成。 生物合成途径涉及组装三摩尔的L-缬氨酸、D-α-羟基异戊酸、D-缬氨酸和L-乳酸,这些物质交替连接形成一个36元环 .

工业生产方法: 缬霉素的工业生产通常涉及使用重组大肠杆菌菌株,这些菌株经过改造,可以表达来自链霉菌属tsushimaensis的必需生物合成途径成分 。 生产过程通常采用基于纯矿物盐培养基的葡萄糖限制补料分批策略 。 该方法已从毫升体积扩展到10升生物反应器,证明了其在工业规模生产中的稳健性和可靠性 .

化学反应分析

反应类型: 缬霉素经历各种化学反应,包括与钾离子的络合,这是其主要功能。它也可以与其他阳离子形成络合物,尽管亲和力要低得多。

常用试剂和条件: 缬霉素-钾络合物的形成通常在中性至弱碱性条件下,存在钾盐的情况下进行。 缬霉素的环状结构促进了该反应,它提供了一个大小完美的钾离子腔 .

相似化合物的比较

缬霉素经常与其他离子载体进行比较,例如尼日利亚霉素和莫能菌素。 虽然这三种化合物都促进离子跨膜转运,但缬霉素在其对钾离子的高选择性方面独树一帜,超过了钠离子 。 这种选择性归因于缬霉素内部腔的大小和结构,它完美地适合钾离子 .

类似化合物:

尼日利亚霉素: 一种通过膜交换钾离子与氢离子的离子载体。

莫能菌素: 一种通过膜转运钠离子和质子的离子载体。

蜡样芽孢杆菌毒素: 与缬霉素相似的环状十二肽,由蜡样芽孢杆菌产生,以其催吐特性而闻名.

缬霉素独特的结构和对钾离子 的高选择性使其成为各种科学和工业应用中的一种宝贵工具。

属性

CAS 编号 |

2001-95-8 |

|---|---|

分子式 |

C54H90N6O18 |

分子量 |

1111.3 g/mol |

IUPAC 名称 |

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

InChI |

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1 |

InChI 键 |

FCFNRCROJUBPLU-UYBNATROSA-N |

SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

手性 SMILES |

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)NC(C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

规范 SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

外观 |

Solid powder |

颜色/形态 |

Shiny rectangular plates |

熔点 |

374 °F (EPA, 1998) 190 °C |

Key on ui other cas no. |

2001-95-8 |

物理描述 |

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998) Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline] |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Insoluble in water Soluble in petroleum ethe |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Valinomycin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does valinomycin interact with potassium ions and what are the downstream effects of this interaction?

A1: Valinomycin selectively binds potassium ions (K+) via its ester carbonyl oxygen atoms, forming a stable complex. This complex, resembling a bracelet, effectively shields the potassium ion from the surrounding hydrophobic environment. This allows for efficient K+ transport across lipid bilayers like cell membranes [, , ]. This transport disrupts the electrochemical gradient across the membrane, leading to depolarization [, , , ]. In biological systems, this can have significant effects on cellular functions, including ATP synthesis, pH regulation, and signal transduction [, , , ].

Q2: Does valinomycin affect other cellular processes besides ion transport?

A2: Research indicates that valinomycin can induce apoptosis in certain cell types, like ascites hepatoma cells (AH-130) []. This apoptotic effect is attributed to the collapse of the mitochondrial membrane potential caused by valinomycin-mediated K+ efflux [, ].

Q3: What is the molecular formula and weight of valinomycin?

A3: The molecular formula of valinomycin is C54H90N6O18, and its molecular weight is 1111.3 g/mol [].

Q4: What spectroscopic techniques are used to characterize the structure of valinomycin and its complexes?

A4: Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are extensively used to study the conformation of valinomycin and its complexes with various ions, including alkali metal cations and protons [, , , ]. Infrared (IR) spectroscopy, particularly in the vibrational region, provides insights into the hydrogen bonding networks and coordination arrangements within valinomycin complexes [].

Q5: In what types of systems and under what conditions is valinomycin typically used for research?

A5: Valinomycin is frequently employed in studies involving lipid membranes, liposomes, and isolated organelles like mitochondria [, , , ]. Its performance under various conditions, including different temperatures, ionic strengths, and lipid compositions, has been investigated [, , ].

Q6: How does the membrane surface charge influence valinomycin's activity?

A6: Studies using synthetic lipid monolayers revealed that valinomycin effectively forms K+/valinomycin complexes in the presence of negatively charged lipids, such as didodecyl phosphate. This suggests a requirement for anionic sites to maintain electroneutrality during complex formation []. Conversely, complex formation was not observed with cationic lipids or pure valinomycin monolayers, highlighting the importance of membrane surface charge [, ].

Q7: Does valinomycin act as a catalyst in any reactions?

A7: Valinomycin is not a catalyst in the traditional sense. Instead, it acts as a transporter, facilitating the movement of K+ ions across hydrophobic barriers [, ]. Its primary function revolves around altering membrane permeability rather than directly catalyzing chemical reactions.

Q8: How is computational chemistry used to study valinomycin?

A8: Computational methods, including molecular dynamics simulations and free energy calculations, have been instrumental in understanding the ion binding properties of valinomycin [, ]. These simulations provide valuable insights into the structural dynamics, energetics, and selectivity of ion complexation, complementing experimental observations.

Q9: How do structural modifications of valinomycin affect its activity and selectivity?

A9: Modifications to the valinomycin structure, such as substitutions in the peptide backbone, can significantly influence its ion binding affinity and selectivity. For instance, replacing valine residues with isoleucine, as in isoleucinomycin, leads to changes in the conformation and cation binding preference compared to valinomycin []. These findings underscore the importance of specific structural features for the ionophoric activity and selectivity of valinomycin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

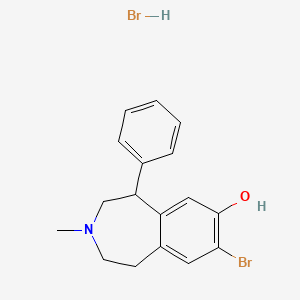

![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)